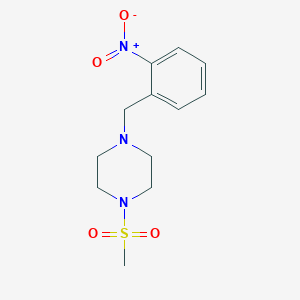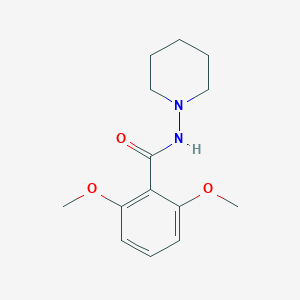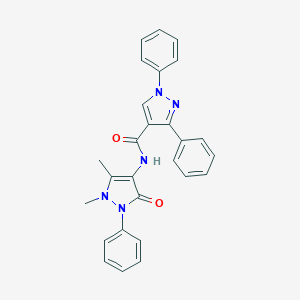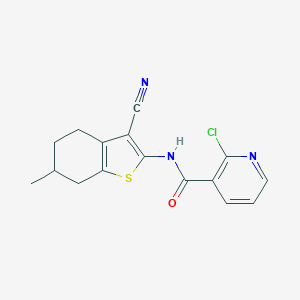
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine, also known as CTTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine involves its binding to the dopamine D2 receptor, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity in the brain. 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has also been shown to have an inhibitory effect on the reuptake of dopamine, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to have anxiolytic and antidepressant effects. 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been shown to have a low toxicity profile and is generally well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine is its relatively low selectivity for the dopamine D2 receptor, which may lead to off-target effects.
Direcciones Futuras
There are several future directions for research on 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine. One area of research is the development of more selective ligands for the dopamine D2 receptor, which may lead to the development of more effective drugs for the treatment of neuropsychiatric disorders. Another area of research is the investigation of the role of 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine in other physiological processes, such as pain perception and addiction. Finally, the development of more efficient synthesis methods for 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine may facilitate its use in large-scale drug discovery efforts.
Conclusion:
In conclusion, 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine is a promising compound that has been widely studied for its potential applications in scientific research. Its high affinity for the dopamine D2 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery.
Métodos De Síntesis
The synthesis of 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine involves the reaction of cycloheptanone with 2-thienylhydrazine to form 1-cycloheptyl-2-thienylhydrazine. This intermediate compound is then reacted with phosgene to form the corresponding isocyanate, which is further reacted with piperazine to yield 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine. The overall synthesis process is shown below:
Aplicaciones Científicas De Investigación
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a ligand for various receptors in the central nervous system. 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been shown to have high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. This makes it a potential candidate for the development of drugs for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H24N2OS |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(4-cycloheptylpiperazin-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H24N2OS/c19-16(15-8-5-13-20-15)18-11-9-17(10-12-18)14-6-3-1-2-4-7-14/h5,8,13-14H,1-4,6-7,9-12H2 |
Clave InChI |
POGGZSGIQQXWHK-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CS3 |
SMILES canónico |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)




![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)
![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)



![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
